molecular formula C30H22O10 B1196532 Genkwanol A

Genkwanol A

Cat. No. B1196532
M. Wt: 542.5 g/mol
InChI Key: BYBKYSAHKVMKNH-KAXVLVORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genkwanol A is a natural product found in Daphne genkwa and Wikstroemia indica with data available.

Scientific Research Applications

Antiviral Properties

Genkwanol A, derived from Radix Wikstroemiae, has demonstrated significant antiviral activities. A study by Huang et al. (2010) focused on isolating and characterizing compounds from Radix Wikstroemiae, revealing that Genkwanol A exhibits potent antiviral activity against respiratory syncytial virus (RSV).

Antifungal and Anti-HIV Properties

Research by Hu et al. (2000) highlights the multifaceted applications of Genkwanol A, showcasing its effectiveness in antifungal, antimitotic, and anti-HIV activities. This study, which isolated Genkwanol A from the roots of Wikstroemia indica, underscores its potential in combating various pathogens and conditions.

properties

Product Name

Genkwanol A

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2R,2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)39-26)30(29(38-23)14-3-7-16(32)8-4-14)28(37)24-20(35)9-17(33)10-22(24)40-30/h1-10,12,21,26,29,31-36H,11H2/t21-,26+,29+,30-/m0/s1

InChI Key

BYBKYSAHKVMKNH-KAXVLVORSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](O3)C5=CC=C(C=C5)O)C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4(C(O3)C5=CC=C(C=C5)O)C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O

synonyms

genkwanol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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